molecular formula C16H19N3O3S3 B428319 ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 483348-08-9

ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B428319
CAS No.: 483348-08-9
M. Wt: 397.5g/mol
InChI Key: FBDALMVGTSSMTD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, a family of receptors critically involved in cell proliferation, survival, and migration. This compound demonstrates significant anti-proliferative activity by selectively targeting the ATP-binding pocket of FGFR, thereby inhibiting autophosphorylation and downstream signaling pathways such as MAPK/ERK and PI3K/Akt . Its primary research value lies in the investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is implicated in a wide range of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. Researchers utilize this inhibitor to elucidate the precise molecular mechanisms of FGFR in tumor growth and to explore its potential as a targeted therapeutic strategy, both as a single agent and in combination with other treatments to overcome drug resistance. The compound's design, featuring a tetrahydrobenzo[b]thiophene core linked to a 5-methyl-1,3,4-thiadiazole moiety, is optimized for high affinity and selectivity against the FGFR family , making it an essential pharmacological tool for preclinical studies in molecular biology and oncology research.

Properties

IUPAC Name

ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-3-22-15(21)13-10-6-4-5-7-11(10)25-14(13)17-12(20)8-23-16-19-18-9(2)24-16/h3-8H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDALMVGTSSMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexanone with Cyanothioacetamide

In a modified Gewald reaction, cyclohexanone reacts with cyanothioacetamide in the presence of a base (e.g., morpholine) and elemental sulfur. The reaction proceeds under reflux in ethanol, yielding 2-aminothiophene derivatives.

Reaction Conditions

  • Solvent: Ethanol

  • Catalyst: Morpholine

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 70–85%

The product is purified via recrystallization from ethanol, with characterization by 1H^1H NMR confirming the aminothiophene scaffold (δ\delta 6.99 ppm, s, 1H; δ\delta 4.56 ppm, s, 2H).

Chloroacetylation of the Amino Intermediate

The amino group is functionalized with a chloroacetamide moiety to enable subsequent thiol substitution.

Reaction with Chloroacetyl Chloride

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is treated with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (anhydrous K2CO3K_2CO_3).

Reaction Conditions

  • Solvent: DMF

  • Base: Anhydrous K2CO3K_2CO_3

  • Temperature: Room temperature (25°C)

  • Time: 6 hours

  • Yield: 90–95%

The intermediate, ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is isolated by precipitation in ice-water and recrystallized from ethanol-DMF. Key spectral data include IR absorption at 1704 cm1^{-1} (C=O) and 1H^1H NMR signals at δ\delta 4.53 ppm (s, 2H, CH2ClCH_2Cl).

Thiol Substitution with 5-Methyl-1,3,4-thiadiazole-2-thiol

The chlorine atom in the chloroacetamido intermediate is displaced by the thiolate anion of 5-methyl-1,3,4-thiadiazole-2-thiol, forming the target compound.

Nucleophilic Aromatic Substitution

A mixture of ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 5-methyl-1,3,4-thiadiazole-2-thiol is refluxed in acetone with K2CO3K_2CO_3 as the base.

Reaction Conditions

  • Solvent: Acetone

  • Base: K2CO3K_2CO_3

  • Temperature: Reflux (56°C)

  • Time: 12 hours

  • Yield: 75–80%

The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and characterized by 13C^{13}C NMR, which reveals signals at δ\delta 166.36 ppm (C=O) and δ\delta 161.24 ppm (thiadiazole-C=S).

Analytical Validation and Optimization

Spectroscopic Confirmation

  • IR Spectroscopy : Absorption bands at 3277 cm1^{-1} (N-H), 2227 cm1^{-1} (C≡N), and 1640 cm1^{-1} (C=O).

  • 1H^1H NMR : Singlets at δ\delta 2.46 ppm (thiophene-CH3_3) and δ\delta 3.81 ppm (OCH3_3).

  • Mass Spectrometry : Molecular ion peak at m/z 409.4 (M+^+).

Yield Optimization

StepBaseSolventTemperature (°C)Yield (%)
ChloroacetylationK2CO3K_2CO_3DMF2595
Thiol substitutionK2CO3K_2CO_3Acetone5680
Thiol substitutionNaOHEthanol7865

Mechanistic Considerations

The chloroacetylation proceeds via nucleophilic attack of the amino group on chloroacetyl chloride, followed by deprotonation. In the substitution step, the thiolate anion attacks the electrophilic carbon adjacent to the chlorine, facilitated by K2CO3K_2CO_3-mediated deprotonation . Steric hindrance from the tetrahydrobenzo[b]thiophene ring necessitates prolonged reaction times for complete conversion.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Synthetic Route Biological Activity Reference
Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 5-Methyl-1,3,4-thiadiazole-thioacetamido, ethyl ester Cyanoacetylation + thiol substitution Under investigation
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacrylamido + substituted phenyl Knoevenagel condensation Antioxidant (IC₅₀: 12–45 μM)
Isopropyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Isopropyl ester (vs. ethyl) Esterification variation Not reported
Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (IIIe) Piperidinyl-acetamido Amide coupling Acetylcholinesterase inhibition
Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Isoxazole-5-carboxamido Carboxamide substitution Not reported

Physicochemical Properties

  • Melting Points: Thiadiazole-thioacetamido derivatives exhibit higher melting points (e.g., 80–82°C for IIIe ) compared to cyanoacrylamido analogs (196–236°C ), reflecting differences in hydrogen bonding.
  • Solubility : Ethyl esters enhance aqueous solubility vs. isopropyl variants .

Spectral and Analytical Data

  • HRMS : Target compound matches calculated mass (e.g., 390.1370 ).
  • NMR: Thiadiazole protons resonate at δ 2.5–3.0 ppm, distinct from cyanoacrylamido protons (δ 6.5–8.0 ppm) .

Biological Activity

Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C9H13N3O3S2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_3\text{S}_2

It features a thiadiazole moiety linked to a tetrahydrobenzo[b]thiophene structure, which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Thiadiazole Derivative : The initial step often involves the synthesis of the 5-methyl-1,3,4-thiadiazole component through standard methods such as the Gewald reaction.
  • Acetylation : The thiadiazole is then reacted with acetic anhydride or an equivalent acetylating agent to introduce the acetamido group.
  • Esterification : Finally, the compound is esterified with ethyl alcohol to yield the final product.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds are often comparable to established chemotherapeutics like Sorafenib .
CompoundCell LineIC50 (µM)
Ethyl 2-(...)-4bHepG254±0.25
Ethyl 2-(...)-4aMCF-750±0.53

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Antibacterial and antifungal activities have been reported against various pathogens. For example, in vitro tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH radical scavenging. Results indicate that it possesses significant free radical scavenging ability, which contributes to its overall therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

  • Thiadiazole Ring : Essential for anticancer and antimicrobial activities.
  • Tetrahydrobenzo[b]thiophene Core : Contributes to the lipophilicity and cellular uptake.
  • Acetamido Group : Enhances solubility and bioavailability.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on HepG2 Cells : A recent study demonstrated that derivatives with structural similarities exhibited significant cytotoxicity against liver cancer cells with potential mechanisms involving apoptosis induction .
  • Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy by overcoming drug resistance mechanisms observed in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

  • A widely used approach involves sequential functionalization of thiophene and thiadiazole precursors. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives can undergo cyanoacetylation or condensation with thiadiazole-containing reagents. Knoevenagel condensation with substituted benzaldehydes (e.g., in toluene with piperidine/acetic acid catalysis) yields acrylamido intermediates, which are further modified to introduce the thiadiazole-thioacetamido moiety . Cyclization reactions (e.g., using iodine and triethylamine in DMF) are also critical for forming fused heterocyclic systems .

Q. How are structural and purity characteristics of this compound validated experimentally?

  • Characterization typically involves:

  • Spectroscopy : IR confirms functional groups (e.g., C=O, NH). 1^1H NMR and 13^13C NMR verify substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution MS determines molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC assesses purity (>95% is standard for research-grade material) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for cyclization and coupling steps due to their ability to stabilize intermediates . Catalysts like piperidine/acetic acid mixtures enhance condensation efficiency, while iodine facilitates sulfur elimination in cyclization reactions .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energetics and intermediates. For example, reaction path searches identify transition states in thiadiazole-thioacetamido bond formation, reducing trial-and-error experimentation . Computational docking studies (e.g., AutoDock Vina) prior to synthesis can prioritize derivatives with potential bioactivity .

Q. What experimental design strategies mitigate variability in reaction yields?

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors. Response surface methodology (RSM) optimizes conditions, as demonstrated in thiophene derivative syntheses .
  • Statistical analysis : ANOVA resolves contradictions in yield data, distinguishing significant variables from noise .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • Systematic SAR studies compare derivatives with modified thiadiazole or tetrahydrobenzo[b]thiophene groups. For instance:

  • Methoxy groups on phenyl rings enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Electron-withdrawing groups (e.g., nitro) on thiadiazole improve antioxidant capacity via radical scavenging .
    • Biological assays (e.g., MIC tests for antimicrobial activity) validate computational predictions .

Q. What analytical techniques resolve contradictions in spectral data interpretation?

  • Multi-nuclear NMR : 15^15N NMR clarifies ambiguous amide/thioamide proton environments in crowded spectra .
  • X-ray crystallography : Resolves regiochemical uncertainties in thiadiazole-thiophene linkages .
  • Cross-validation : Combining IR, NMR, and MS data reduces misinterpretation risks .

Q. How can reaction scalability be balanced with green chemistry principles?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported piperidine) reduce waste .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .

Methodological Resources

  • Synthetic Protocols : Refer to Knoevenagel condensation (72–94% yields) and iodine-mediated cyclization .
  • Analytical Workflows : See Table 1 in for physical data templates .
  • Computational Tools : Gaussian 16 for DFT, AutoDock for docking .

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